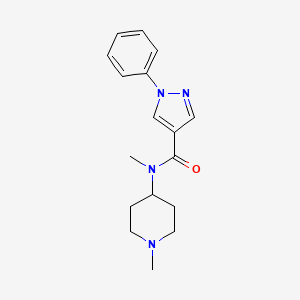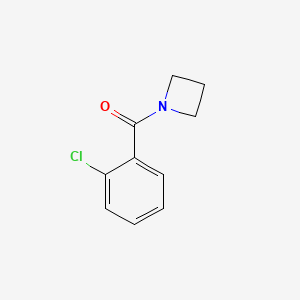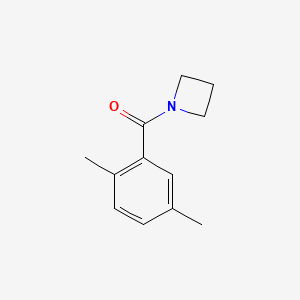
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide, commonly known as MMPP, is a synthetic compound that has been used in scientific research for its potential therapeutic effects. MMPP is a member of the pyrazole class of compounds and is structurally similar to other pyrazole derivatives that have been studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of MMPP is not fully understood, but it is thought to act on the GABAergic system in the brain. MMPP has been shown to increase the activity of GABA receptors, which are involved in regulating neuronal excitability and inhibiting neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, MMPP has been shown to modulate the activity of a number of other neurotransmitter systems, including dopamine and serotonin. MMPP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMPP in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on the long-term effects of MMPP on the body, as well as its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for research on MMPP. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. MMPP has been shown to reduce opioid self-administration in animal models, suggesting that it may have utility as a medication-assisted treatment for opioid use disorder. Additionally, MMPP may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its neuroprotective and anti-inflammatory effects. Further research is needed to fully understand the potential therapeutic applications of MMPP.
Métodos De Síntesis
MMPP can be synthesized through a number of methods, including the reaction of N-methylpiperidin-4-amine with 1-phenylpyrazole-4-carboxylic acid chloride. The resulting product is then treated with methyl iodide to form the final compound.
Aplicaciones Científicas De Investigación
MMPP has been studied for its potential therapeutic effects in a number of areas, including neuroprotection, pain management, and addiction treatment. In animal studies, MMPP has been shown to protect against neuronal damage caused by ischemia and oxidative stress. MMPP has also been shown to have analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-10-8-15(9-11-19)20(2)17(22)14-12-18-21(13-14)16-6-4-3-5-7-16/h3-7,12-13,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJMEGVUVTCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-4-yl)-1-phenylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)

![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)





